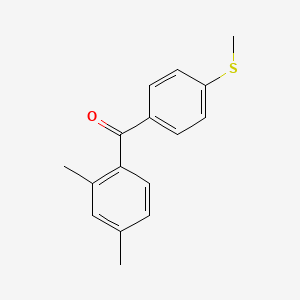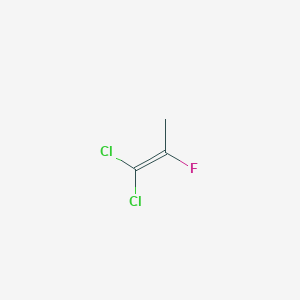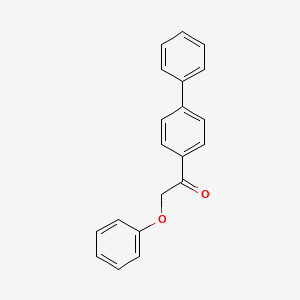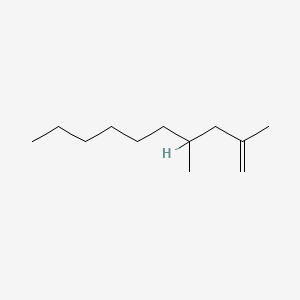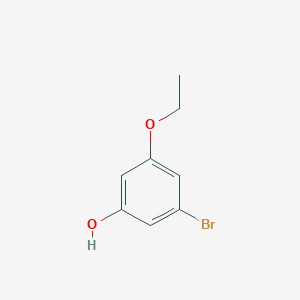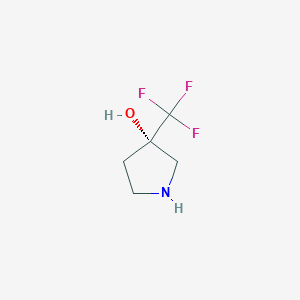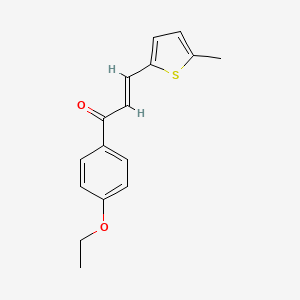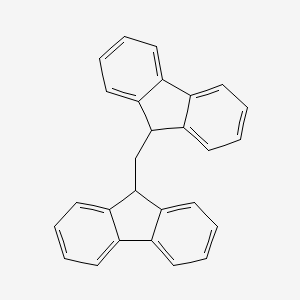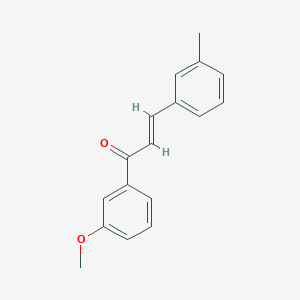
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, often referred to as 3MP, is a compound that has been studied for its potential applications in scientific research and development. This compound is a member of a larger class of compounds known as phenylpropenes, which are characterized by a phenyl ring connected to a double bond. 3MP has been studied for its ability to act as an inhibitor or activator of certain enzymes, as well as its potential to act as a therapeutic agent.
Applications De Recherche Scientifique
3MP has been studied for its potential applications in scientific research. For example, 3MP has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. In addition, 3MP has also been studied for its potential to act as an activator of certain enzymes, such as the enzyme tyrosinase, which is involved in the synthesis of melanin.
Mécanisme D'action
The mechanism of action of 3MP is not fully understood. However, it is believed that 3MP binds to the active site of certain enzymes, either inhibiting or activating them depending on the enzyme in question. In addition, 3MP has also been shown to bind to certain receptors in the body, such as the serotonin receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MP are still being studied. However, preliminary studies have shown that 3MP may have potential therapeutic effects, such as the ability to reduce inflammation and pain. In addition, 3MP has also been shown to have potential anti-cancer effects, as well as the potential to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3MP in lab experiments include its relative ease of synthesis, its low cost, and its potential to act as an inhibitor or activator of certain enzymes. However, there are also some limitations to using 3MP in lab experiments, such as its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, 3MP is also not very stable, and its effects may be reduced over time.
Orientations Futures
The potential applications of 3MP are still being explored, and there are many possible future directions for research. For example, further research could be conducted to explore the potential therapeutic effects of 3MP, as well as its potential to act as an inhibitor or activator of certain enzymes. In addition, further research could also be conducted to explore the mechanism of action of 3MP in more detail, as well as its potential to interact with other compounds in the body. Finally, further research could be conducted to explore the potential applications of 3MP in the development of new drugs or treatments.
Méthodes De Synthèse
3MP can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methylbenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with 3-methoxybenzaldehyde, and finally, the reaction of the resulting product with sodium hydroxide. This method yields 3MP in a relatively pure form, and is relatively simple to execute.
Propriétés
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-12H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNZVQXBFFXBD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
